molecular formula C13H12N6S2 B11475008 14-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione

14-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione

Cat. No.: B11475008
M. Wt: 316.4 g/mol
InChI Key: AXNOTRPMPKXURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[107002,607,11013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione is a complex organic compound with a unique structure characterized by multiple rings and heteroatoms

Preparation Methods

The synthesis of 14-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione involves multiple steps. One common synthetic route includes the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . This reaction forms an intermediate, which is then subjected to further reactions to form the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

14-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include maleic anhydride and glacial acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it has been evaluated for its antimicrobial and antioxidant properties . In medicine, it shows promise as a pharmacological agent due to its potential anticancer, anti-inflammatory, and anti-HIV activities .

Mechanism of Action

The mechanism of action of 14-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 14-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione include other thiazolidinone derivatives and thiosemicarbazones . These compounds share some structural features and biological activities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific ring structure and the presence of multiple heteroatoms, which contribute to its diverse range of activities.

Properties

Molecular Formula

C13H12N6S2

Molecular Weight

316.4 g/mol

IUPAC Name

14-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione

InChI

InChI=1S/C13H12N6S2/c1-6-3-2-4-7-8(6)9-10-14-5-15-19(10)12-16-17-13(20)18(12)11(9)21-7/h5-6H,2-4H2,1H3,(H,17,20)

InChI Key

AXNOTRPMPKXURO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C3=C(S2)N4C(=S)NN=C4N5C3=NC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.